molecular formula C5H6N2OS B122380 3-Aminothiophene-2-carboxamide CAS No. 147123-47-5

3-Aminothiophene-2-carboxamide

Cat. No. B122380
M. Wt: 142.18 g/mol
InChI Key: BKDZTJNNXCNSCK-UHFFFAOYSA-N
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Description

3-Aminothiophene-2-carboxamide is a chemical compound with the empirical formula C5H6N2OS . It has a molecular weight of 142.18 . The compound is solid in form .


Synthesis Analysis

The synthesis of thiophene 2-carboxamide derivatives, including 3-Aminothiophene-2-carboxamide, involves the cyclization of precursor derivatives with N-(4-acetylphenyl)-2-chloroacetamide in alcoholic sodium ethoxide . This strategy allows for the substitution of hydroxyl, methyl, and amino groups at position-3 .


Molecular Structure Analysis

The molecular structure of 3-Aminothiophene-2-carboxamide can be represented by the SMILES string NC(=O)c1sccc1N . The InChI representation is 1S/C5H6N2OS/c6-3-1-2-9-4(3)5(7)8/h1-2H,6H2,(H2,7,8) .


Physical And Chemical Properties Analysis

3-Aminothiophene-2-carboxamide is a solid substance with a melting point of 120-124 °C (lit.) . Its molecular weight is 142.18 g/mol .

Scientific Research Applications

Synthesis and Characterization of Thiophene Derivatives

The synthesis of 3-aminothiophene-2-carboxamide and its derivatives is a notable area of research. These compounds have been synthesized and characterized using various methods. For instance, Kovalenko et al. (2006) studied the interaction of 2-iminocoumarin-3-carboxamides with 2-aminothiophene-3-carboxamides, leading to the formation of coumarin-3-carboxamides and their rearrangement to thieno[2,3-d]pyrimidin-4-ones (Kovalenko, Vlasov, & Chernykh, 2006). Similarly, Song (2007) reported the synthesis of 4-(phenylamino)thieno[3,2-d]pyrimidine derivatives using 3-aminothiophene-2-carboxamide (Song, 2007).

Biological Activities and Pharmacological Properties

Several studies have demonstrated the biological activities of 2-aminothiophene derivatives. For instance, Prasad et al. (2017) synthesized ethyl 2-amino-4-phenylthiophene-3-carboxylate derivatives, which were characterized and screened for their antibacterial activity (Prasad, Angothu, Latha, & Nagulu, 2017). Moreover, compounds synthesized by Gewald (1976) were used primarily for preparing condensed thiophenes like thionaphthenes, thienopyrroles, and thienopyrimidines, highlighting their significance in medicinal chemistry (Gewald, 1976).

Applications in Dyeing and Fabrics

A study by Khalifa et al. (2015) explored the synthesis of novel heterocyclic aryl monoazo organic compounds, including derivatives of 3-aminothiophene-2-carboxamide, for dyeing polyester fibers. This research showed the potential application of these compounds in the textile industry (Khalifa, Abdel‐Hafez, Gobouri, & Kobeasy, 2015).

Synthesis of Biologically Active Azomethine Derivatives

Chiriapkin et al. (2021) focused on the synthesis and analysis of biologically active azomethine derivatives of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide. They predicted the biological activity of these structures, including cytostatic, antitubercular, and anti-inflammatory activities, demonstrating the compound's diverse potential in pharmaceutical applications (Chiriapkin, Kodonidi, & Larsky, 2021).

Safety And Hazards

The compound is classified as Acute Tox. 3 Oral, Eye Irrit. 2, and Skin Sens. 1, indicating that it is toxic if swallowed, causes serious eye irritation, and may cause an allergic skin reaction . The recommended personal protective equipment includes a dust mask type N95 (US), eyeshields, and gloves .

Future Directions

While specific future directions for 3-Aminothiophene-2-carboxamide are not mentioned in the search results, research into thiophene-2-carboxamide derivatives continues due to their potential biological activities .

properties

IUPAC Name

3-aminothiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2OS/c6-3-1-2-9-4(3)5(7)8/h1-2H,6H2,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKDZTJNNXCNSCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20333867
Record name 3-Aminothiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20333867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Aminothiophene-2-carboxamide

CAS RN

147123-47-5
Record name 3-Aminothiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20333867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Aminothiophene-2-carboxamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
59
Citations
YH Song - Heterocyclic Communications, 2007 - degruyter.com
… Abstract: Several new 4-(phenylamino)thieno[3,2-
Number of citations: 18 www.degruyter.com
S Massari, C Bertagnin, MC Pismataro… - European journal of …, 2021 - Elsevier
Influenza viruses (Flu) are responsible for seasonal epidemics causing high rates of morbidity, which can dramatically increase during severe pandemic outbreaks. Antiviral drugs are …
Number of citations: 18 www.sciencedirect.com
R Mudududdla, SK Guru, A Wani, S Sharma… - Organic & …, 2015 - pubs.rsc.org
3-((Quinolin-4-yl)methylamino)-N-(4-(trifluoromethoxy)phenyl)thiophene-2-carboxamide (OSI-930, 1) is a potent inhibitor of c-kit and VEGFR2, currently under phase I clinical trials in …
Number of citations: 22 pubs.rsc.org
WY Ren, MI Lim, BA Otter, RS Klein - The Journal of Organic …, 1982 - ACS Publications
… sylated 3-aminothiophene-2-carboxamide 15a, while ring closure of 14a in hot triethyl orthoformate, followed by deblocking with methanolichydrogen chloride, gave the -C-nucleoside la…
Number of citations: 35 pubs.acs.org
J Peng, W Lin, D Jiang, S Yuan… - Journal of Combinatorial …, 2007 - ACS Publications
… This strategy relies on a key cyclization of a 3-aminothiophene-2-carboxamide with a formamide to construct the thienopyrimidine core. Further elaborations of this core via substitution …
Number of citations: 25 pubs.acs.org
M Novanna, S Kannadasan, P Shanmugam - Tetrahedron Letters, 2019 - Elsevier
… has been demonstrated for a variety of aldehydes and ketones with O-amino amides such as 2-amino-benzamide, 2-amino-5-iodo benzamide, 3-aminothiophene-2-carboxamide, 3-…
Number of citations: 23 www.sciencedirect.com
SEM El-Meligie, NA Khalil, HB El-Nassan… - Chemical Papers, 2020 - Springer
… Unfortunately, the desired product 4a was not obtained, yet the starting compound 3a was quantitatively converted to 3-aminothiophene-2-carboxamide 1a. Promising results, however, …
Number of citations: 3 link.springer.com
L Chen, J Chen, C Wang, H Ren, HY Hou, YF Zhang… - Small, 2023 - Wiley Online Library
… Herein, an additive of 3-aminothiophene-2-carboxamide (3-AzTca) that contains amide and … In this work, the 3-aminothiophene-2-carboxamide (3-AzTca) with amide group and amino …
Number of citations: 4 onlinelibrary.wiley.com
CJ Rha, H Lee, C Kim - ChemistrySelect, 2020 - Wiley Online Library
… ATA-Msal was gained by the combination of 3-aminothiophene-2-carboxamide and 2-hydroxy-3-methoxybenzaldehyde with 29 % yield in ethanol (Scheme 1). It was characterized by 1 …
ME Killeen, JA Englert, DB Stolz, M Song, Y Han… - … of Pharmacology and …, 2006 - ASPET
… Treating these cells with pyrrolidine dithiocarbamate, SN50 (amino acid sequence AAVALLPAVLLALLAPVQRKRQKLMP) or 5-(thien-3-yl)-3-aminothiophene-2-carboxamide (SC-514) …
Number of citations: 57 jpet.aspetjournals.org

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